BenchChemオンラインストアへようこそ!

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole

mPGES-1 inhibition Prostaglandin E2 biosynthesis Anti-inflammatory drug discovery

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole (CAS 1170155-37-9) is a synthetic small-molecule heterocycle belonging to the 1,3,4-thiadiazole class, characterized by a tosyl-piperidine substituent at the 5-position of the thiadiazole ring and a methyl group at the 2-position. The compound has been registered in authoritative bioactivity databases including ChEMBL (ID CHEMBL3758924) and BindingDB (ID BDBM50142253), where it is annotated as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with nanomolar potency.

Molecular Formula C15H19N3O2S2
Molecular Weight 337.46
CAS No. 1170155-37-9
Cat. No. B2905134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole
CAS1170155-37-9
Molecular FormulaC15H19N3O2S2
Molecular Weight337.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C
InChIInChI=1S/C15H19N3O2S2/c1-11-5-7-14(8-6-11)22(19,20)18-9-3-4-13(10-18)15-17-16-12(2)21-15/h5-8,13H,3-4,9-10H2,1-2H3
InChIKeySBGWKHXCWVRNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole (CAS 1170155-37-9): A Structurally Defined mPGES-1 Inhibitor for Inflammation and Oncology Procurement


2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole (CAS 1170155-37-9) is a synthetic small-molecule heterocycle belonging to the 1,3,4-thiadiazole class, characterized by a tosyl-piperidine substituent at the 5-position of the thiadiazole ring and a methyl group at the 2-position. The compound has been registered in authoritative bioactivity databases including ChEMBL (ID CHEMBL3758924) and BindingDB (ID BDBM50142253), where it is annotated as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with nanomolar potency [1]. Patent literature discloses this compound within thiadiazolyl derivative libraries claimed for therapeutic applications including inflammation and cancer [2]. The 1,3,4-thiadiazole scaffold is recognized for its mesoionic character enabling cellular membrane penetration and its synthetic tractability for structure–activity relationship (SAR) exploration [3].

Why Substituting 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole (CAS 1170155-37-9) with Generic 1,3,4-Thiadiazole Analogs Risks Irreproducible Data


The 1,3,4-thiadiazole scaffold alone is promiscuous — derivatives of this class have been reported with activities spanning antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and corrosion-inhibition applications [1]. The specific substitution pattern matters decisively: the N-tosylpiperidine moiety at the 5-position and the 2-methyl group on the thiadiazole ring jointly determine target engagement. For instance, the N-tosylpiperidine group introduces both steric bulk and hydrogen-bond acceptor capacity that shape binding to the mPGES-1 active site, while the 2-methyl substituent influences electronic distribution across the thiadiazole ring [2]. Generic procurement of any 1,3,4-thiadiazole bearing a piperidine — even those with a free amine or different sulfonamide — cannot guarantee retention of the mPGES-1 inhibitory potency or selectivity profile that defines this compound's documented biological identity. Furthermore, downstream ADMET properties including solubility, permeability, and metabolic stability are exquisitely sensitive to the sulfonamide substituent identity [3], rendering blind substitution a source of irreproducible results in both biochemical and cell-based assays.

Quantitative Differentiation Evidence for 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole (CAS 1170155-37-9): Head-to-Head, Cross-Study, and Class-Level Comparisons


mPGES-1 Enzyme Inhibition: The Sole 1,3,4-Thiadiazole with a Tosyl-Piperidine Motif Reporting Nanomolar IC50 Values in a Validated Biochemical Assay

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is the only 1,3,4-thiadiazole derivative bearing a tosyl-piperidine substituent with publicly disclosed quantitative mPGES-1 inhibitory data in BindingDB. The compound inhibited human microsomal PGES-1 expressed in 293E cells with an IC50 of 3 nM as measured by LC/MS/MS [1]. This represents an ~10-fold potency advantage over the 2-aminoacyl-1,3,4-thiadiazole derivatives (compounds 3, 6, 7, 9) reported by Potenza et al., which displayed IC50 values in the nanomolar range for PGE2 biosynthesis inhibition in cell-based systems but were not profiled in the same isolated enzyme assay format [2]. While direct head-to-head comparison under identical assay conditions is absent from the public domain, the enzyme-level potency positions this compound as a high-affinity starting point for mPGES-1-targeted chemical probe development relative to other 1,3,4-thiadiazole sub-classes that have only been characterized in cellular PGE2 readouts or against unrelated targets.

mPGES-1 inhibition Prostaglandin E2 biosynthesis Anti-inflammatory drug discovery

mPGES-1 Inhibition in a Disease-Relevant Human Whole Blood Assay: Functional Cell-Based Potency Within the Nanomolar Range

In a physiologically relevant human whole blood assay — LPS-stimulated PGE2 production measured by LC-MS/MS after 20–24 hours — 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole inhibited mPGES-1 with an IC50 of 29 nM [1]. This functional potency bridges the gap between isolated enzyme inhibition (IC50 = 3 nM) and a complex biological matrix containing plasma proteins and multiple cell types. No other 1,3,4-thiadiazole derivative with a piperidine substituent has publicly available mPGES-1 functional data in a human whole blood system. The 2-aminoacyl-1,3,4-thiadiazole derivatives characterized by Potenza et al. were evaluated in J774A.1 macrophage and other cell lines but not in human whole blood [2], making direct cross-study potency comparison infeasible. However, the availability of whole blood IC50 data provides a translational pharmacology parameter absent from comparator datasets.

mPGES-1 functional assay Human whole blood PGE2 suppression Ex vivo anti-inflammatory activity

Cellular mPGES-1 Inhibition in a Disease-Relevant Lung Epithelial Cell Line: A549 Cell Potency Data Unavailable for Comparator 1,3,4-Thiadiazole Derivatives

In rhIL-1β-stimulated human A549 lung epithelial cells, 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole inhibited mPGES-1 activity with an IC50 of 37 nM, assessed by PGE2 level measurement after 18 hours [1]. The A549 cell line is a widely used model for pulmonary inflammation and non-small cell lung cancer, making this cellular potency datum relevant for respiratory and oncology indications. No comparator 1,3,4-thiadiazole derivative with a piperidine or tosyl-piperidine substituent has been profiled in the A549 mPGES-1 assay in the public domain. While 1,3,4-thiadiazole-based SIRT2 inhibitors such as ST132 have been evaluated in MCF-7 breast cancer cells (antiproliferative IC50 values in the low micromolar range) [2], these compounds act through an entirely different target (SIRT2 deacetylase), rendering potency comparison meaningless.

A549 lung epithelial cells mPGES-1 cellular assay PGE2 biosynthesis

Patent-Disclosed Structural Novelty: Tosyl-Piperidine Substitution Distinguishes This Compound from 2-Aminoacyl and Other 1,3,4-Thiadiazole Subclasses in Therapeutic IP

WIPO Patent Application WO/2024/099336 (DANATLAS PHARMACEUTICALS) discloses thiadiazolyl derivatives of generic Formula (I) encompassing 2-methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole as an exemplified embodiment within a library claimed for therapeutic use in cancer and inflammatory disorders [1]. In contrast, the 2-aminoacyl-1,3,4-thiadiazole series reported by Potenza et al. (ACS Med. Chem. Lett. 2023) features an amide-linked substituent at the 2-position of the thiadiazole ring rather than a sulfonamide-linked piperidine at the 5-position [2]. This structural divergence — sulfonamide vs. amide linker, piperidine vs. acyclic substituent, 5-substitution vs. 2-substitution — defines two chemically and pharmacologically distinct sub-series. Although direct comparative biological data between these two sub-series is not publicly available, the patent's composition-of-matter claims establish the tosyl-piperidine thiadiazole as a protectable chemical space distinct from the 2-aminoacyl subclass, which is relevant for organizations assessing freedom-to-operate or seeking structurally novel starting points.

Patent composition of matter Thiadiazolyl derivative library Structural differentiation

Validated Application Scenarios for 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole (CAS 1170155-37-9) Based on Quantitative Evidence


mPGES-1 Biochemical Screening Reference Standard for Anti-Inflammatory Drug Discovery

Procurement as a potency reference compound in mPGES-1 biochemical screening cascades. With a documented IC50 of 3 nM against recombinant human mPGES-1 in 293E cell lysates [1], this compound serves as the highest-potency publicly annotated 1,3,4-thiadiazole derivative for this target. It can be used to benchmark assay performance, validate new mPGES-1 biochemical assay formats, and serve as a positive control when screening structurally novel chemical libraries. Researchers should note that this IC50 was generated using LC/MS/MS-based PGE2 detection — the same analytical endpoint should be employed for direct comparability. No other 1,3,4-thiadiazole compound with a piperidine substituent has publicly reported enzyme-level mPGES-1 IC50 data, making this compound the only available mPGES-1 reference standard within the 1,3,4-thiadiazole chemical space.

Translational Pharmacology Studies Requiring Human Whole Blood Target Engagement Data

This compound is uniquely suited as a positive control for mPGES-1 target engagement studies in human whole blood, where it demonstrates an IC50 of 29 nM for PGE2 suppression [1]. The availability of whole blood potency data — accounting for plasma protein binding, cellular permeability, and metabolic stability — distinguishes this compound from all other publicly characterized 1,3,4-thiadiazole derivatives, for which no such translational pharmacology parameter exists. Applications include: ex vivo pharmacodynamic biomarker studies, PK/PD modeling requiring blood-compartment potency, and benchmarking of novel mPGES-1 inhibitors in a physiologically relevant matrix.

Lung Inflammation and Non-Small Cell Lung Cancer (NSCLC) Cellular Model Studies

The compound's validated cellular activity in rhIL-1β-stimulated human A549 lung epithelial cells (IC50 = 37 nM for PGE2 suppression) [1] supports its use as a tool compound in respiratory inflammation and NSCLC research programs. A549 cells are a standard model for pulmonary drug discovery, and the documented potency in this system enables correlation studies between mPGES-1 inhibition and downstream disease-relevant endpoints such as cytokine modulation, cell migration, and apoptosis. Researchers in respiratory disease programs seeking an mPGES-1-active chemical probe with cell-based validation in a lung-relevant context have no publicly documented alternative within the 1,3,4-thiadiazole class.

IP-Differentiated Chemical Starting Point for mPGES-1 Lead Optimization

Organizations pursuing mPGES-1 inhibitor lead optimization with freedom-to-operate considerations can procure this compound as a structurally differentiated starting point. Covered by WIPO Patent Application WO/2024/099336 [1], the tosyl-piperidine thiadiazole scaffold is chemically distinct from the 2-aminoacyl-1,3,4-thiadiazole subclass disclosed by Potenza et al. [2]. The sulfonamide-linked piperidine at the 5-position provides a vector for SAR exploration that is orthogonal to the amide-linked substituents at the 2-position characterizing comparator series. The three-tier potency dataset (enzyme IC50 = 3 nM, whole blood IC50 = 29 nM, A549 cellular IC50 = 37 nM) [3] provides a robust baseline for measuring the impact of structural modifications on potency translation from biochemical to cellular to physiological contexts.

Quote Request

Request a Quote for 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.